3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group. One common method involves the reaction of 2-isopropylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, followed by the addition of 3-bromopropanoic acid to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where it acts as a building block for the synthesis of more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Major Products Formed
Substitution Reactions: Substituted piperazine derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide bond-containing compounds.
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of ionic liquids and catalysts
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Similar structure with a piperidine ring instead of piperazine.
(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a phenyl group instead of an isopropyl group.
Boc-Dap-OH: A Boc-protected derivative of diaminopropionic acid.
Uniqueness
3-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)propanoic acid is unique due to its specific combination of a Boc-protected piperazine ring with an isopropyl substituent and a propanoic acid moiety
Properties
Molecular Formula |
C15H28N2O4 |
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Molecular Weight |
300.39 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)12-10-17(14(20)21-15(3,4)5)9-8-16(12)7-6-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19) |
InChI Key |
GAMBPCZKVGTJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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